AZD1283 - 919351-41-0

AZD1283

Catalog Number: EVT-260418
CAS Number: 919351-41-0
Molecular Formula: C23H26N4O5S
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD1283 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. [, ] This compound belongs to the class of bicyclic pyridine derivatives and acts as a reversible inhibitor of the P2Y12 receptor. [, ] It has been investigated for its potential as an antiplatelet agent to prevent and treat arterial thrombosis. [, , ]

Ethyl 6-chloro-5-cyano-2-methylnicotinate (4)

  • Compound Description: This compound serves as a key intermediate in the multi-kilogram scale synthesis of AZD1283. []
  • Relevance: This compound is a direct precursor to AZD1283 in the synthetic route described. It shares the core nicotinate structure with AZD1283. []

4-Piperidinecarboxylic acid (Isonipecotic acid)

  • Compound Description: This compound is another crucial building block in the synthesis of AZD1283. []
  • Relevance: This compound reacts with Ethyl 6-chloro-5-cyano-2-methylnicotinate to introduce the piperidine ring found in AZD1283. []

Benzylsulfonamide (6)

  • Compound Description: This sulfonamide derivative plays a vital role in forming the final structure of AZD1283. []
  • Relevance: This compound provides the benzylsulfonyl carbamoyl side chain, a critical structural feature responsible for the P2Y12 antagonistic activity of AZD1283. []

Ticagrelor

  • Compound Description: Ticagrelor is a marketed P2Y12 antagonist drug used for its antiplatelet effects. []
  • Relevance: This compound shares the therapeutic target with AZD1283. It is used in computational studies to compare the binding affinity and mechanisms with AZD1283. []

Ticagrelor Metabolites

  • Compound Description: The two primary metabolites of ticagrelor also exhibit P2Y12 receptor binding activity. []
  • Relevance: Similar to ticagrelor, these metabolites are included in molecular dynamics simulations to understand the impact of structural modifications on binding interactions with P2Y12 compared to AZD1283. []

Adenosine Diphosphate (ADP)

  • Compound Description: ADP is the endogenous agonist of the P2Y12 receptor, playing a role in platelet activation. []
  • Relevance: ADP serves as a reference point for comparing the binding affinity of antagonists like AZD1283 to the P2Y12 receptor. It helps elucidate the competitive binding mechanism of AZD1283. []

2-Methylthioadenosine Diphosphate (2MeS-ADP)

  • Compound Description: This compound is a potent agonist of the P2Y1, P2Y12, and P2Y13 receptors, known to induce intracellular calcium responses. []
  • Relevance: 2MeS-ADP is used in conjunction with specific antagonists, including AZD1283 (P2Y12 antagonist) and MRS2179 (P2Y1 antagonist), to dissect the individual contributions of these receptor subtypes in modulating cellular responses. []

Ethyl 6-aminonicotinate Acyl Sulfonamides

  • Compound Description: This class of compounds represents a series of structural analogs of AZD1283. They were synthesized and evaluated for their P2Y12 antagonist activity. []
  • Relevance: These compounds highlight the structure-activity relationship studies around the AZD1283 scaffold. Modifications within this series led to the identification of AZD1283 as a lead compound with improved drug-like properties. []

Azetidine Analog (Compound 13)

  • Compound Description: This compound is an azetidine derivative within the series of ethyl 6-aminonicotinate acyl sulfonamides explored as P2Y12 antagonists. []
  • Relevance: Compared to its piperidine counterpart (AZD1283), compound 13 exhibits a 10-fold higher clearance rate in dogs, demonstrating the impact of structural modifications on pharmacokinetic properties. Despite differences in clearance, both compounds displayed similar antithrombotic efficacy and therapeutic indices in a dog model. []

12(S)-HETE (12-Hydroxyeicosatetraenoic acid)

  • Compound Description: This is a bioactive lipid produced by the enzyme 12-lipoxygenase (12-LOX) and acts as a ligand for GPR31, a receptor implicated in platelet activation. []
  • Relevance: The study investigating 12(S)-HETE and its role in platelet activation through GPR31 draws a parallel to the mechanism of AZD1283. Both target different points in platelet activation pathways - AZD1283 acting on the P2Y12 receptor and 12(S)-HETE acting on GPR31. The study highlights the potential of targeting GPR31, similar to P2Y12, for antithrombotic therapy. []

Lactone Analogues of AZD1283

  • Compound Description: These are derivatives of AZD1283 where cyclization of the ester substituent on the pyridine ring to the ortho-methyl group is introduced. []
  • Relevance: These structural modifications to the AZD1283 scaffold significantly improved metabolic stability, a crucial factor for drug development. This finding underscores the impact of subtle changes to the AZD1283 structure on its pharmacological properties. []
  • Compound Description: This compound represents a further optimization within the series of AZD1283 lactone analogues. []
  • Relevance: Adding a 4-methyl substituent to the piperidine ring of the AZD1283 lactone analogue further enhanced metabolic stability compared to AZD1283. It exhibited potent antiplatelet activity in vitro and antithrombotic effects in vivo, suggesting potential as a promising drug candidate. []
Source and Classification

AZD1283 falls under the category of small molecule drugs and is classified specifically as a P2Y12 receptor antagonist. The compound was discovered and developed by AstraZeneca, a global biopharmaceutical company known for its innovative drug development efforts. It has been evaluated for its potential therapeutic applications in cardiovascular diseases, particularly in conditions requiring antiplatelet therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD1283 involves several key steps, primarily utilizing amide coupling reactions. A notable method includes the coupling of 5-cyano-2-methylnicotinic acid with benzylsulfonamide using carbonyldiimidazole as a coupling reagent, which yields AZD1283 with an impressive yield of approximately 79% .

The synthesis can be summarized as follows:

  1. Starting Materials: The reaction begins with 5-cyano-2-methylnicotinic acid and benzylsulfonamide.
  2. Reagent: Carbonyldiimidazole is employed to facilitate the amide bond formation.
  3. Yield: The process achieves about 79% yield, indicating efficient conversion of starting materials to the desired product.

This synthetic route highlights the compound's structural complexity while ensuring high efficiency in production.

Molecular Structure Analysis

Structure and Data

AZD1283 possesses a defined molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 antagonist. The chemical formula of AZD1283 is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The molecular structure features:

  • A pyridine ring system.
  • A sulfonamide group that is critical for receptor binding.
  • An acyclic amine component that enhances interaction with the P2Y12 receptor.

The three-dimensional conformation of AZD1283 allows it to fit into the binding pocket of the P2Y12 receptor effectively, blocking its activation by agonists .

Chemical Reactions Analysis

Reactions and Technical Details

AZD1283 primarily functions through its interaction with the P2Y12 receptor, where it inhibits receptor activation by preventing conformational changes necessary for signal transduction. The compound's mechanism involves blocking the inward movement of transmembrane helices within the receptor structure, which is essential for agonist-induced activation .

In vitro studies demonstrate that AZD1283 effectively inhibits ADP-induced platelet aggregation, showcasing its potential in preventing thrombus formation during cardiovascular events .

Mechanism of Action

Process and Data

The mechanism by which AZD1283 exerts its pharmacological effects involves:

  1. Binding: AZD1283 binds to the P2Y12 receptor, preventing agonist binding (e.g., adenosine diphosphate).
  2. Inhibition: This binding inhibits the conformational changes required for receptor activation.
  3. Outcome: As a result, platelet aggregation is significantly reduced, thereby decreasing the risk of thrombotic events.

Studies have shown that AZD1283 effectively reduces platelet reactivity in various models, confirming its role as an antagonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD1283 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 298.35 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Demonstrates high stability in vitro, with minimal degradation observed during metabolic studies .

These properties are critical for determining the compound's bioavailability and therapeutic efficacy.

Applications

Scientific Uses

AZD1283 has been investigated primarily for its potential applications in:

  • Cardiovascular Medicine: As an antiplatelet agent to prevent thrombotic events in patients at risk for heart attacks or strokes.
  • Research Tool: Utilized in studies exploring P2Y12 receptor biology and pharmacology to better understand platelet function and related disorders.

While AZD1283 showed promise in preclinical evaluations, it has not advanced to clinical use due to various factors including competition from other agents within the same class .

Discovery & Development of AZD1283 as a P2Y12 Receptor Antagonist

Rational Design Strategies for Non-Nucleotide P2Y12 Inhibitors

The development of AZD1283 emerged from a strategic shift toward reversible P2Y12 receptor antagonists designed to overcome limitations of irreversible thienopyridine inhibitors (e.g., clopidogrel). Researchers focused on non-nucleotide scaffolds to avoid metabolic activation requirements and enable rapid onset/offset of antiplatelet effects. The core design strategy involved three key elements: (1) a nicotinate core serving as adenine bioisostere to mimic ADP's purine interactions, (2) a cyclic amine (piperidine/azetidine) for optimal receptor spatial positioning, and (3) a sulfonylurea linker providing enhanced solubility and metabolic stability compared to urea-based predecessors [4] [8]. This trifunctional architecture specifically targeted the P2Y12 receptor's orthosteric binding site while maintaining drug-like properties.

Molecular modeling studies revealed that the ethyl 6-aminonicotinate scaffold permitted critical hydrogen bonding with transmembrane residues (e.g., Lys-280 and Thr-195) while the sulfonylurea linker projected the lipophilic benzylsulfonamide group into a hydrophobic subpocket. Structure-activity relationship (SAR) analysis demonstrated that 5-cyano and 2-methyl substituents on the pyridine ring enhanced receptor affinity by 15-20 fold compared to unsubstituted analogs, likely through improved hydrophobic contacts and electronic effects [2] [4]. The piperidine carboxamide moiety was identified as structurally essential for achieving sub-100 nM binding affinity, with N-substitution leading to drastic potency reduction.

Table 1: Structural Optimization Targets in Non-Nucleotide P2Y12 Antagonist Design

Structural ElementDesign RationaleAZD1283 ImplementationImpact on Properties
Pyridine CoreADP purine mimeticEthyl 6-aminonicotinateBalanced potency and synthetic accessibility
5-Position SubstituentHydrophobic pocket engagementCyano groupIncreased binding affinity (IC₅₀ = 11 nM)
2-Position SubstituentSteric modulationMethyl groupImproved metabolic stability
Linker ChemistrySolubility enhancementSulfonylurea3-fold increased aqueous solubility vs ureas
C-RingHydrophobic domain interactionBenzylsulfonamideOptimal potency and pharmacokinetics

Lead Optimization from Ethyl 6-Aminonicotinate Acyl Sulfonamides

Lead optimization commenced with ethyl 6-aminonicotinate acyl sulfonamides, where systematic modifications of three domains (A-ring pyridine, B-ring piperidine/azetidine, C-ring aryl) were evaluated. Initial compounds featured 5-chlorothienyl sulfonamides but demonstrated suboptimal potency (residual platelet count IC₅₀ > 500 nM). Strategic replacement with benzyl sulfonamides enhanced binding affinity 40-fold due to improved hydrophobic contact geometry within the receptor's transmembrane helix 6/7 region [2] [6]. This modification yielded compounds with <50 nM IC₅₀ values in both binding ([¹²⁵I]-AZ11931285 displacement) and functional ([³⁵S]GTPγS) assays.

Metabolic stability emerged as a critical optimization parameter. Early leads exhibited rapid hepatic clearance in rat models (t₁/₂ = 6.08 min), attributed to ester hydrolysis and oxidative metabolism. Two key structural interventions addressed this: (1) introduction of a 2-methyl group ortho to the ethyl ester reduced cytochrome P450-mediated oxidation, extending human microsomal t₁/₂ to 65 minutes, and (2) lactone derivatization of ester-methyl groups created bicyclic systems with 3-fold enhanced metabolic stability [1] [3]. Piperidine-based analogs consistently outperformed azetidine counterparts in pharmacokinetic profiling, showing 10-fold lower clearance in canine models despite similar in vitro potency [2].

The definitive candidate (compound 3 in optimization studies) demonstrated exceptional pharmacological properties: P2Y12 binding IC₅₀ = 11 nM, GTPγS functional IC₅₀ = 25 nM, and potent inhibition of ADP-induced platelet aggregation (IC₅₀ = 3.6 μM) [3] [10]. In a modified Folts canine model, it achieved antithrombotic ED₅₀ at 3.0 μg/kg/min with therapeutic index (TI) ≥ 10 based on bleeding time escalation studies [2] [6].

Comparative Pharmacokinetic Profiling Against First-Generation Thienopyridines

AZD1283 exhibits distinct pharmacokinetic advantages over thienopyridines due to its reversible binding mechanism and direct-acting properties. Unlike clopidogrel (pro-drug requiring hepatic activation via CYP2C19), AZD1283 functions as a pharmacologically active molecule, eliminating metabolic activation variability. This direct activity translates to rapid onset (Tmax = 0.25 h in rats) versus clopidogrel's 1-2 hour active metabolite appearance [1] [9].

Table 2: Pharmacokinetic Comparison of AZD1283 and Thienopyridines

ParameterAZD1283Clopidogrel (Active Metabolite)Metabolic/Clinical Implications
Administration FormActive compoundPro-drugEliminates CYP-dependent activation
Time to Peak Effect15-30 minutes (dog model)2-6 hoursFaster PCI protection
Metabolic Stability (Human)Microsomal t₁/₂ = 65 minRapid conversion to metaboliteReduced drug-drug interaction risk
Plasma Exposure (Rodent)Cmax = 25.9 ± 11 ng/mL (5 mg/kg)Highly variablePredictable dose-response relationship
Binding MechanismReversibleIrreversibleRapid offset (desirable for bleeding risk management)

Species-dependent pharmacokinetics were prominent: AZD1283 showed superior stability in dog microsomes (t₁/₂ = 201 min) versus human (t₁/₂ = 65 min) and rat (t₁/₂ = 6.08 min), necessitating careful translational interpretation [3]. Oral bioavailability remained moderate across species (F < 30% in rats at 5 mg/kg) due to first-pass metabolism, though significantly higher than thienopyridine active metabolites which exhibit negligible circulating levels [1] [2].

The reversible binding mechanism enables transient receptor occupancy rather than permanent receptor inactivation. This pharmacological distinction underlies AZD1283's more predictable antiplatelet effect cessation compared to thienopyridines' irreversible platelet inhibition requiring new platelet generation for functional recovery [8] [9]. Ex vivo studies demonstrated complete restoration of platelet function within 24 hours of AZD1283 discontinuation versus 5-10 days for clopidogrel [2].

Table 3: Key Chemical Properties of AZD1283

PropertyValue/SpecificationReference
Chemical NameEthyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate [7] [10]
CAS Registry Number919351-41-0 [5] [10]
Molecular FormulaC₂₃H₂₆N₄O₅S [3] [10]
Molecular Weight470.54 g/mol [3] [10]
SolubilityDMSO: 100 mg/mL (212.52 mM) [3]
Storage Conditions-20°C (solid form) [5] [7]
Purity Specifications≥98% (HPLC) [5] [7]

Properties

CAS Number

919351-41-0

Product Name

AZD1283

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1283
ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-isopropylnicotinate

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.